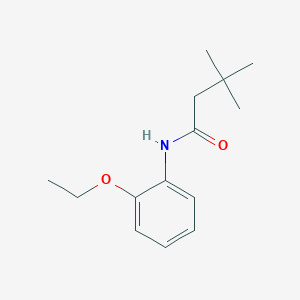
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, also known as etofenamate, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1975 and has since been extensively studied for its pharmacological properties.
作用機序
Etofenamate works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the regulation of various physiological processes such as inflammation, pain, and fever. By inhibiting COX enzymes, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
Etofenamate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of interleukin-1 (IL-1), a cytokine that is involved in the inflammatory response. Etofenamate has also been shown to reduce the activity of neutrophils, which are white blood cells that play a role in the inflammatory response. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has been found to have antiplatelet effects, which may be beneficial in the prevention of thrombotic events.
実験室実験の利点と制限
One of the advantages of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide is its broad spectrum of activity. It has been shown to be effective in the treatment of a variety of conditions, including osteoarthritis, rheumatoid arthritis, and menstrual cramps. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide has a relatively low incidence of adverse effects, making it a safe and well-tolerated drug.
However, there are also some limitations to the use of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide in lab experiments. One limitation is that it may interfere with the activity of other enzymes besides COX, which could lead to unintended effects. Additionally, N-(2-ethoxyphenyl)-3,3-dimethylbutanamide may have different effects depending on the dose and duration of treatment, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on N-(2-ethoxyphenyl)-3,3-dimethylbutanamide. One area of interest is the development of new formulations of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide that could improve its efficacy and safety. Another area of interest is the identification of new targets for N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could expand its therapeutic potential. Finally, there is a need for further research on the biochemical and physiological effects of N-(2-ethoxyphenyl)-3,3-dimethylbutanamide, which could help to elucidate its mechanism of action and identify new therapeutic applications.
合成法
Etofenamate is synthesized by reacting 2-ethoxyphenol with 3,3-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization from a suitable solvent.
科学的研究の応用
Etofenamate has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for pain and inflammation. Etofenamate has also been found to have antipyretic and antiplatelet effects. It has been used in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, and menstrual cramps.
特性
分子式 |
C14H21NO2 |
|---|---|
分子量 |
235.32 g/mol |
IUPAC名 |
N-(2-ethoxyphenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C14H21NO2/c1-5-17-12-9-7-6-8-11(12)15-13(16)10-14(2,3)4/h6-9H,5,10H2,1-4H3,(H,15,16) |
InChIキー |
RMXMKPCRYDJLJO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B297031.png)
![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)
![N-isobutyl-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B297038.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)
![N,10-diphenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B297041.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)
![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)
amino]acetamide](/img/structure/B297047.png)
amino]acetamide](/img/structure/B297049.png)
amino]acetamide](/img/structure/B297051.png)
amino]acetamide](/img/structure/B297052.png)
amino]acetamide](/img/structure/B297053.png)